6-Fluoroquinolin-8-ol
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Overview
Description
6-Fluoroquinolin-8-ol is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the sixth position and a hydroxyl group at the eighth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-8-ol typically involves the Skraup synthesis, starting from 2-amino-5-fluorophenol. The reaction conditions include the use of a strong acid, such as sulfuric acid, and an oxidizing agent, like nitrobenzene, under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom at the sixth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
6-Fluoroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antifungal, and antiviral properties. It is a potential candidate for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a precursor for the synthesis of liquid crystals
Mechanism of Action
The mechanism of action of 6-Fluoroquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of antibacterial and antifungal agents .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 7-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 6-Fluoroquinolin-8-ol is unique due to the specific positioning of the fluorine atom and the hydroxyl group, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, this compound exhibits enhanced biological activity and better interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-fluoroquinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUWALYGODIPCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327639 |
Source
|
Record name | 6-fluoroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135838-04-9 |
Source
|
Record name | 6-fluoroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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